N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methylbenzamide
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Overview
Description
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters . The ethanesulfonyl group is then introduced via sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base such as triethylamine . The final step involves coupling the pyridazine derivative with 4-methylbenzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would produce amines .
Scientific Research Applications
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The pyridazine ring can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit calcium ion influx, which is crucial for platelet aggregation . The ethanesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs such as Zardaverine and Emorfazone.
Sulfonyl Derivatives: Compounds containing sulfonyl groups, such as sulfonamides and sulfones.
Uniqueness
N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZAMIDE is unique due to its specific combination of a pyridazine ring and an ethanesulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile molecule in various scientific and industrial applications .
Properties
Molecular Formula |
C20H19N3O3S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)16-5-4-6-17(13-16)21-20(24)15-9-7-14(2)8-10-15/h4-13H,3H2,1-2H3,(H,21,24) |
InChI Key |
DEQMIEWSAYETMD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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